molecular formula C17H25N3O B2914086 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide CAS No. 2034232-27-2

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide

Cat. No. B2914086
CAS RN: 2034232-27-2
M. Wt: 287.407
InChI Key: YLXUILJUVKZVLC-UHFFFAOYSA-N
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Description

The compound “N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom . The piperidine and pyridine rings are common structures in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Piperidine derivatives can participate in a variety of reactions, including hydrogenation, cyclization, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Scientific Research Applications

Molecular Interaction Studies

One of the applications involves molecular interaction studies of related compounds with receptors. For example, a potent and selective antagonist for the CB1 cannabinoid receptor was analyzed for its conformational behavior and interaction with the receptor, suggesting its utility in modeling receptor-ligand interactions (Shim et al., 2002).

Anti-Angiogenic and DNA Cleavage Activities

Research has been conducted on novel derivatives for their efficacy in inhibiting angiogenesis and their ability to cleave DNA. These activities are crucial in cancer research, offering insights into potential anticancer agents (Vinaya Kambappa et al., 2017).

Antibacterial and Anticancer Evaluation

Studies have also focused on evaluating the antibacterial and anticancer activities of new heterocyclic compounds. This includes investigating their potency against specific bacterial strains and cancer cell lines, highlighting their potential as therapeutic agents (S. Bondock et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to determine its potential therapeutic uses, as well as investigations into its synthesis, properties, and mechanism of action .

properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c21-17(15-3-1-2-4-15)19-13-14-7-11-20(12-8-14)16-5-9-18-10-6-16/h5-6,9-10,14-15H,1-4,7-8,11-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXUILJUVKZVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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